Bis(diisopropyl-D-tartrate glycolato)diboron molecular weight and formula
Bis(diisopropyl-D-tartrate glycolato)diboron molecular weight and formula
Technical Guide: Bis(diisopropyl-D-tartrate glycolato)diboron
Executive Summary & Chemical Identity
Bis(diisopropyl-D-tartrate glycolato)diboron is a specialized chiral diboron reagent employed in asymmetric organic synthesis. Unlike the achiral standard bis(pinacolato)diboron (
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | Bis(diisopropyl-D-tartrate glycolato)diboron |
| CAS Number | 480438-21-9 |
| Molecular Formula | |
| Molecular Weight | 486.08 g/mol |
| Appearance | Colorless oil (slowly crystallizes to white solid) |
| Melting Point | 85 °C |
| Solubility | Soluble in Toluene, THF, DCM; decomposes in water/alcohols |
| Structural Class |
Structural Analysis & Molecular Logic
The molecule consists of a boron-boron (
Key Structural Features:
- Symmetry: The identical chiral environments on both boron atoms maximize stereochemical induction during oxidative addition to transition metals (Pt, Rh, Cu).
-
Lewis Acidity: The electron-deficient boron centers are modulated by the oxygen-rich tartrate ligands, balancing reactivity with stability.
-
Steric Bulk: The isopropyl ester groups provide the necessary steric shielding to direct incoming substrates, favoring specific enantiomeric pathways.
Synthesis Protocol
The synthesis of Bis(diisopropyl-D-tartrate glycolato)diboron relies on the transesterification of a reactive aminoboron precursor. This method is preferred over direct reaction with tetrahydroxydiboron due to the sensitivity of the tartrate ester groups.
Reagents & Materials
-
Precursor: Tetrakis(dimethylamino)diboron (
) -
Chiral Ligand: Diisopropyl D-tartrate (DIPT)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk line (inert atmosphere required), reflux condenser.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Ligand Dissolution: Charge the flask with Diisopropyl D-tartrate (2.34 g, 9.99 mmol) and anhydrous toluene (20 mL). Heat the solution to 100°C.
-
Reagent Addition: Add Tetrakis(dimethylamino)diboron (1.0 g, 5.05 mmol) neat (liquid) over 2 minutes.
-
Note: A slight excess of DIPT ensures complete conversion of the boron precursor.
-
-
Reaction: Maintain at 100°C for 60 minutes.
-
Observation: Evolution of dimethylamine gas (
) will occur after a short induction period (approx. 10 mins).[1] Ensure proper venting through a bubbler.
-
-
Work-up: Remove the solvent and residual amine under high vacuum.
-
Isolation: The resulting oil will slowly crystallize at 0°C or room temperature.[1]
-
Yield: Quantitative (>98%).
-
Purity Check: GC or
NMR (check for disappearance of signals).
-
Visualizing the Synthesis Pathway
Figure 1: Synthesis of Bis(diisopropyl-D-tartrate glycolato)diboron via amine elimination.
Applications in Asymmetric Catalysis
This reagent is primarily used in the Platinum-catalyzed asymmetric diboration of terminal alkenes. The resulting chiral diboronates can be oxidized to 1,2-diols or used in Suzuki-Miyaura couplings.
Mechanism of Action
-
Oxidative Addition: The
bond oxidatively adds to a catalyst. -
Coordination: The alkene coordinates to the metal center. The chiral tartrate ligands create a "chiral pocket," forcing the alkene to approach from a specific face to minimize steric repulsion with the isopropyl groups.
-
Insertion: The alkene inserts into the
bond. -
Reductive Elimination: The product is released, regenerating the catalyst.
Experimental Workflow: Asymmetric Diboration
Figure 2: Workflow for converting terminal alkenes to chiral diols using the title reagent.
Handling and Stability (Self-Validating Safety)
-
Moisture Sensitivity: Like most boronate esters, the tartrate linkage is susceptible to hydrolysis.
-
Validation: If the solid turns into a sticky gum or smells of tartaric acid, hydrolysis has occurred. Store in a desiccator or glovebox.
-
-
Thermal Stability: Stable up to ~85°C (melting point). Avoid prolonged heating above 120°C to prevent ligand degradation.
-
Air Stability: The solid is relatively air-stable for short periods, but long-term storage should be under Argon/Nitrogen at 4°C.
References
-
PubChem. (2021).[2] Bis(diisopropyl-D-tartrate glycolato)diboron | C20H32B2O12.[3][4][2][5] National Library of Medicine. [Link]
- Marder, T. B., & Norman, N. C. (2004). Preparation of diboronic esters.
-
Dineen, T. A., & Roush, W. R. (2004). Preparation of Chiral Allylboronates. The Journal of Organic Chemistry, 69(17), 5807-5809.[6] [Link]
Sources
- 1. WO2004076467A1 - Preparation of diboronic esters - Google Patents [patents.google.com]
- 2. Bis(diisopropyl-D-tartrate glycolato)diboron | C20H32B2O12 | CID 16213843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(DIISOPROPYL-L-TARTRATE GLYCOLATO)DIBORON AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. pubs.acs.org [pubs.acs.org]
